molecular formula C17H16N2OS2 B3015492 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896345-28-1

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B3015492
CAS No.: 896345-28-1
M. Wt: 328.45
InChI Key: BZTATKKNTGJJGP-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5. The benzamide moiety is further modified with a methylthio (-SMe) group at the meta position (position 3) of the benzene ring.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-7-8-11(2)15-14(10)18-17(22-15)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTATKKNTGJJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4,7-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with a benzo[d]thiazole moiety. N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has shown promise in inhibiting various cancer cell lines.

Case Studies

  • In vitro studies on lung cancer cell lines (A549, HCC827) :
    • IC50_{50} values for related compounds indicate significant cytotoxic effects, suggesting that this compound may exhibit similar properties.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi.

Case Studies

  • In vitro testing against Staphylococcus aureus and E. coli :
    • Preliminary results indicate notable antibacterial effects, warranting further exploration into its use as an antimicrobial agent.

Novel Drug Development

This compound is being investigated as a lead compound in the development of new therapeutics for various diseases.

Applications in Drug Formulation

  • Combination therapies : Its synergistic effects with existing antibiotics are being studied to enhance efficacy and reduce resistance.
  • Targeted drug delivery systems : Research is ongoing into formulating nanoparticles that can deliver this compound directly to tumor sites, minimizing systemic side effects.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityInhibits cancer cell proliferation through DNA enzyme inhibitionSignificant cytotoxicity in vitro
Antimicrobial PropertiesPotential against resistant bacterial strainsNotable antibacterial effects observed
Drug DevelopmentLead compound for new therapeutics and combination therapiesSynergistic effects with antibiotics

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s benzo[d]thiazole and benzamide framework is shared with several analogs, but substituent variations significantly influence properties and applications. Key comparisons include:

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name (CAS No.) Benzothiazole Substituents Benzamide Substituents Additional Modifications Known/Potential Applications
Target Compound 4,7-dimethyl 3-(methylthio) None Undisclosed (research focus)
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (922381-76-8) 4,7-dimethyl 3-(methylsulfonyl) N-(furan-2-ylmethyl) Patent applications (structural analog)
Flutolanil N/A 3-(1-methylethoxy)phenyl 2-(trifluoromethyl) Pesticide (fungicide)
Cyprofuram N/A 3-chlorophenyl Tetrahydro-2-oxo-3-furanyl Pesticide (fungicide)
CDK7 Inhibitor (Patent: EP 3853225) Thiazol-2-yl Acrylamide-linked pyridinyl Propionyl-amino-thiazole Anticancer (CDK7 inhibition)

Substituent Effects on Properties and Bioactivity

Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me)
  • This moiety is less polar than its sulfonyl counterpart, which may influence pharmacokinetics .
  • Such modifications are common in drug design to balance bioavailability and target engagement .
Benzo[d]thiazole vs. Thiazole Core
  • The benzo[d]thiazole scaffold in the target compound provides a rigid aromatic system, which may enhance binding to hydrophobic pockets in biological targets. In contrast, simpler thiazole derivatives (e.g., CDK7 inhibitors) prioritize hydrogen-bonding interactions via amino or acrylamide groups .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anticancer efficacy, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H14N2OS, with a molecular weight of 258.34 g/mol. Its structure features a benzothiazole ring and a methylthio group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound exhibits promising antimicrobial properties against various bacterial strains, including resistant strains. Research indicates that it functions effectively against Mycobacterium tuberculosis, demonstrating potential as an antimycobacterial agent .
  • Anticancer Activity
    • In vitro studies have shown that this compound has significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The growth inhibition values (GI50) suggest that it outperforms standard chemotherapeutic agents like cisplatin and doxorubicin .
  • Mechanism of Action
    • The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Molecular docking studies reveal strong binding affinities to target proteins involved in cancer progression, such as NEK6 and NEK9 .

Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL

Anticancer Activity

Cell LineGI50 (µM)Comparison with Standard Drug (Cisplatin)
HeLa8.12Higher than Cisplatin (GI50 = 10 µM)
MCF-73.18Significantly lower than Cisplatin

Case Studies

  • Study on Antimycobacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of multidrug-resistant Mycobacterium tuberculosis strains in vitro, suggesting its potential as a therapeutic agent against tuberculosis .
  • Cytotoxicity Assessment : In another study assessing its anticancer properties, the compound was tested against various cancer cell lines. The results indicated a strong cytotoxic effect on MCF-7 cells with an IC50 value significantly lower than that of traditional chemotherapeutics .

Q & A

Q. How to design a robust pharmacokinetic study for this compound?

  • Methodology :
  • In vivo : Administer a single dose (10 mg/kg IV/PO) to rodents; collect plasma at 0, 1, 4, 8, 24 h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL).
  • Parameters : Calculate AUC (≥500 h·ng/mL), t₁/₂ (≥4 h), and bioavailability (≥30%). Adjust formulations (e.g., PEGylation) if first-pass metabolism is high .

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